

# 4-Chlorodiphenyl ether chemical structure and synthesis

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## Compound of Interest

Compound Name: 4-Chlorodiphenyl ether

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An In-depth Technical Guide on **4-Chlorodiphenyl Ether**: Chemical Structure and Synthesis

## Introduction

**4-Chlorodiphenyl ether**, a member of the diphenyl ether class of organic compounds, is characterized by two benzene rings linked by an ether group, with a chlorine atom substituted on one of the rings.<sup>[1]</sup> This compound and its derivatives are of interest in various fields, including as intermediates in the synthesis of more complex molecules and as dielectric fluids.<sup>[2]</sup> This technical guide provides a comprehensive overview of the chemical structure and prominent synthesis routes for **4-chlorodiphenyl ether**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

**4-Chlorodiphenyl ether** is an aromatic compound with the chemical formula C<sub>12</sub>H<sub>9</sub>ClO.<sup>[1][3]</sup> Its IUPAC name is 1-chloro-4-phenoxybenzene.<sup>[1]</sup> The structure consists of a chlorophenyl group and a phenyl group connected by an oxygen atom.

### Physicochemical Properties

A summary of the key physicochemical properties of **4-chlorodiphenyl ether** is presented in the table below.

Property	Value
CAS Number	7005-72-3 <a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	204.65 g/mol <a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Colorless to light yellow liquid <a href="#">[4]</a>
Density	1.193 g/mL at 25 °C <a href="#">[4]</a>
Boiling Point	161-162 °C at 19 mmHg <a href="#">[4]</a>
Melting Point	-8 °C <a href="#">[5]</a> <a href="#">[6]</a>
Refractive Index	n <sub>20/D</sub> 1.587
Solubility	Insoluble or slightly soluble in water <a href="#">[2]</a> <a href="#">[4]</a>

## Synthesis of 4-Chlorodiphenyl Ether

The synthesis of **4-chlorodiphenyl ether** can be achieved through several methods, most notably the Ullmann condensation and modern cross-coupling reactions like the Buchwald-Hartwig etherification.

### Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[\[7\]](#)[\[8\]](#) In the synthesis of **4-chlorodiphenyl ether**, this typically involves the reaction of a phenoxide with a chlorobenzene derivative.

#### Experimental Protocol: Ullmann Condensation

A representative experimental protocol for the synthesis of **4-chlorodiphenyl ether** via an Ullmann-type reaction is as follows:

- Reactant Preparation: A stirred solution is prepared containing potassium phenoxide (0.112 mole) and p-fluorochlorobenzene (0.10 mole) in 100 ml of N-methyl-2-pyrrolidinone.[\[9\]](#)

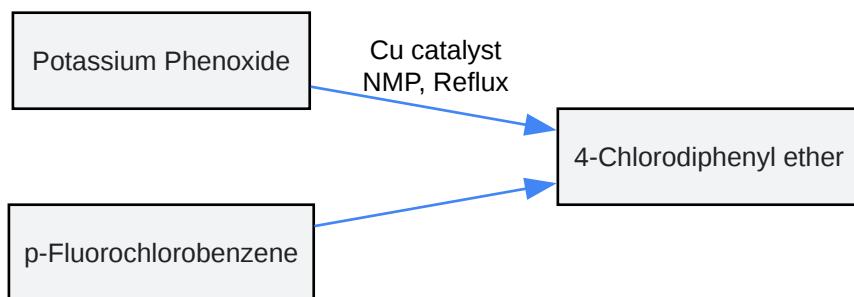
- Reaction: The mixture is heated to reflux. The reaction progress is monitored by vapor phase chromatography until the reaction is complete.[9]
- Work-up: The crude reaction mixture is cooled and then diluted with 400 ml of water.[9]
- Extraction: The aqueous mixture is extracted with several portions of ether.[9]
- Washing: The combined organic extracts are washed sequentially with a 5% sodium hydroxide solution, water, and a saturated sodium chloride solution.[9]
- Drying and Concentration: The organic layer is dried over magnesium sulfate and concentrated in vacuo.[9]
- Purification: The final product is purified by distillation at reduced pressure, affording **4-chlorodiphenyl ether**.[9]

#### Reaction Conditions and Yield

The table below summarizes typical reaction conditions for the Ullmann condensation for synthesizing **4-chlorodiphenyl ether**.

Parameter	Value
Reactants	Potassium phenoxide, p-fluorochlorobenzene[9]
Solvent	N-methyl-2-pyrrolidinone[9]
Temperature	Reflux[9]
Yield	54%[9]

#### Synthesis Pathway: Ullmann Condensation

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Caption: Ullmann condensation for **4-chlorodiphenyl ether** synthesis.

## Buchwald-Hartwig Etherification

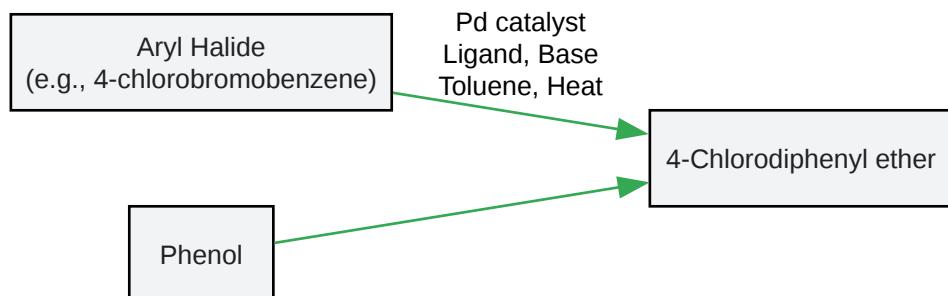
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been adapted for the synthesis of aryl ethers.[10][11][12] This modern method often provides higher yields and proceeds under milder conditions compared to the traditional Ullmann condensation.[10]

### Generalized Experimental Protocol: Buchwald-Hartwig Etherification

While a specific protocol for **4-chlorodiphenyl ether** was not detailed in the provided results, a general procedure can be outlined based on the principles of the Buchwald-Hartwig reaction:

- Reaction Setup: In an inert atmosphere, a reaction vessel is charged with an aryl halide (e.g., 1-bromo-4-chlorobenzene or 4-chlorophenyl triflate), phenol, a palladium catalyst (e.g., Pd(OAc)<sub>2</sub>), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., Cs<sub>2</sub>CO<sub>3</sub>).
- Solvent Addition: An anhydrous, aprotic solvent such as toluene or dioxane is added.
- Reaction: The mixture is degassed and heated to a specified temperature (typically 80-110 °C) with stirring for a designated period.
- Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified, typically by silica gel chromatography.

### Synthesis Pathway: Buchwald-Hartwig Etherification

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Caption: Buchwald-Hartwig etherification for **4-chlorodiphenyl ether**.

## Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of **4-chlorodiphenyl ether**. The Ullmann condensation remains a viable, traditional method for its preparation, while modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig etherification offer milder and often more efficient alternatives. The choice of synthetic route will depend on factors such as desired yield, available starting materials, and reaction conditions. The information presented here serves as a valuable resource for researchers and professionals engaged in the synthesis and application of this and related diaryl ether compounds.

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